molecular formula C24H24Cl2N2O B11515176 1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

Cat. No.: B11515176
M. Wt: 427.4 g/mol
InChI Key: JLBQZCYZKURYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine is a complex organic compound with the molecular formula C24H24Cl2N2O It is characterized by the presence of two benzyl groups, a dichloromethoxyphenyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine typically involves the reaction of benzylamine with 3,5-dichloro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce various imidazolidine derivatives.

Scientific Research Applications

1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidinediium
  • 1,3-Dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both benzyl and dichloromethoxyphenyl groups

Properties

Molecular Formula

C24H24Cl2N2O

Molecular Weight

427.4 g/mol

IUPAC Name

1,3-dibenzyl-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

InChI

InChI=1S/C24H24Cl2N2O/c1-29-23-21(14-20(25)15-22(23)26)24-27(16-18-8-4-2-5-9-18)12-13-28(24)17-19-10-6-3-7-11-19/h2-11,14-15,24H,12-13,16-17H2,1H3

InChI Key

JLBQZCYZKURYCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.